

# Application Notes and Protocols for CVN293

## Stock Solution Preparation

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### Compound of Interest

Compound Name: CVN293

Cat. No.: B15612753

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## Introduction

**CVN293** is a potent and selective inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1).<sup>[1][2][3][4]</sup> It is a brain-permeable compound that has been shown to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in microglia, the resident immune cells of the central nervous system.<sup>[1][2][5][6]</sup> By inhibiting KCNK13-mediated potassium efflux, **CVN293** effectively reduces the production of pro-inflammatory cytokines, such as IL-1 $\beta$ .<sup>[1][2]</sup> This mechanism of action makes **CVN293** a valuable tool for research in neuroinflammation and its role in neurodegenerative diseases.<sup>[7][8][9][10]</sup>

These application notes provide a detailed protocol for the preparation of a **CVN293** stock solution for use in various in vitro and in vivo experimental settings.

## Data Presentation

A summary of the key quantitative data for **CVN293** is provided in the table below for easy reference.

Property	Value	Source
Molecular Weight	311.27 g/mol	[2]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> FN <sub>7</sub> O	[1]
CAS Number	2815296-08-1	[1]
Purity	≥98%	[1]
Appearance	White to light yellow solid	[2]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL)	[1]
IC <sub>50</sub> (human KCNK13)	41 nM	[2][3][4]
IC <sub>50</sub> (murine KCNK13)	28 nM	[2][3][4]
IC <sub>50</sub> (NLRP3 inflammasome)	24 nM (in LPS-stimulated primary neonatal murine microglia)	[1]

## Experimental Protocols

### Materials

- **CVN293** solid compound
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Water bath sonicator (optional)
- Water bath or heat block (optional)

## Protocol for Preparing a 10 mM CVN293 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CVN293** in DMSO. Adjust the quantities as needed for your specific experimental requirements.

- Preparation:
  - Bring the vial containing the **CVN293** solid and a fresh, unopened bottle of anhydrous, high-purity DMSO to room temperature to prevent condensation.
  - Work in a clean and sterile environment, such as a laminar flow hood, to minimize contamination.
- Weighing the Compound:
  - Carefully weigh out the desired amount of **CVN293** using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.11 mg of **CVN293** (Molecular Weight = 311.27 g/mol ).
  - Calculation:
    - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
    - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 311.27 \text{ g/mol} \times 1000 \text{ mg/g} = 3.11 \text{ mg}$
  - Transfer the weighed **CVN293** to a sterile microcentrifuge tube or vial.
- Reconstitution:
  - Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the **CVN293** solid. To prepare a 10 mM solution with 3.11 mg of **CVN293**, add 1 mL of DMSO.
- Dissolution:
  - Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

- Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
- Troubleshooting: If the compound does not fully dissolve, you can perform the following steps:
  - Sonication: Place the vial in a water bath sonicator for 10-15 minutes.
  - Gentle Heating: If sonication is not sufficient, place the vial in a 37°C water bath or on a heat block for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, as it may degrade the compound.
- Storage:
  - Once the **CVN293** is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C or -80°C.
  - The stability of the stock solution is at least 1 month at -20°C and 6 months at -80°C.<sup>[2]</sup> For the solid compound, storage at -20°C is recommended for long-term stability (≥ 4 years).<sup>[1]</sup>

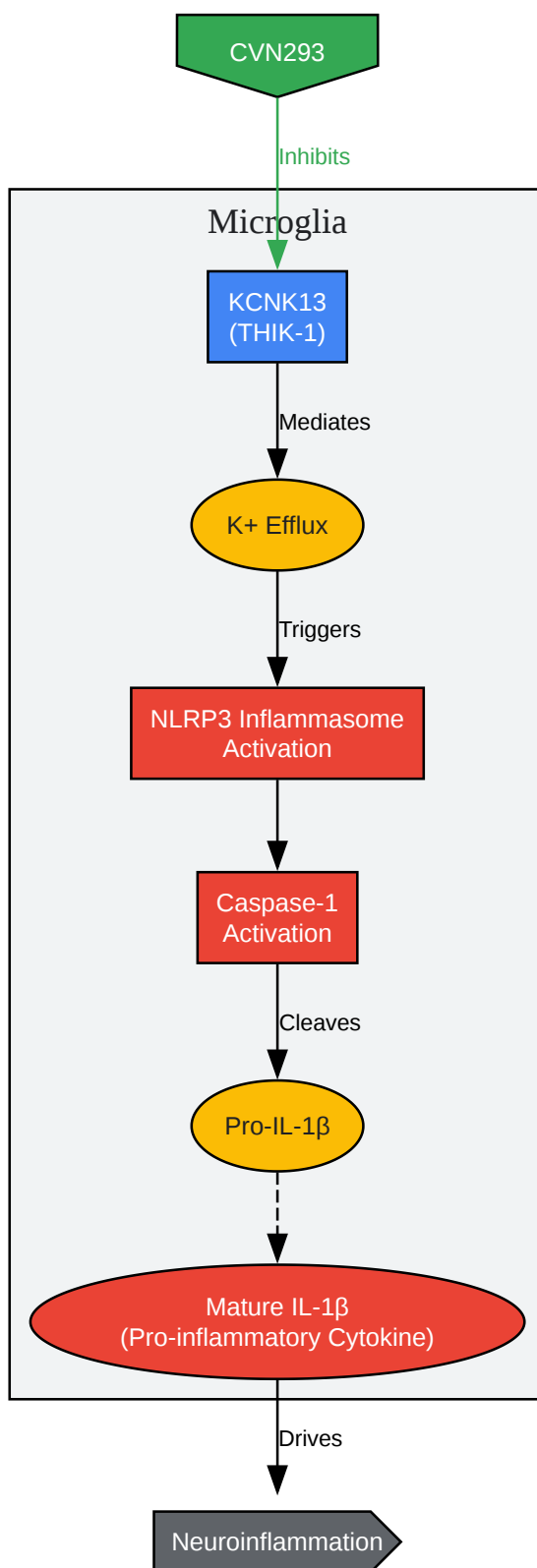
## Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO itself is not toxic to the cells (typically  $\leq 0.1\%$ ).

- Intermediate Dilutions: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer or cell culture medium. This gradual change in solvent polarity helps to prevent the compound from precipitating out of solution.
- Final Dilution: Add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. For example, to achieve a final concentration of 10  $\mu\text{M}$  **CVN293** with a final DMSO concentration of 0.1%, you would add 1  $\mu\text{L}$  of a 10 mM stock solution to 1 mL of your final aqueous medium.

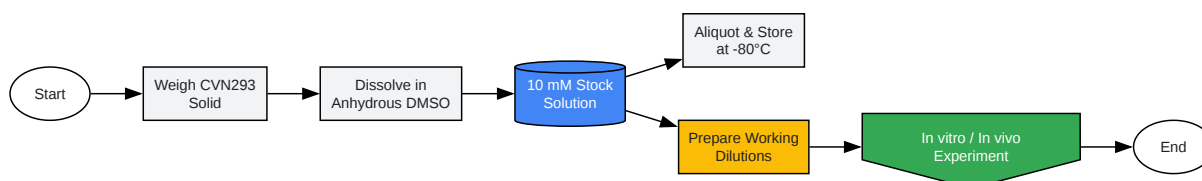
## Mandatory Visualization

Below are diagrams illustrating the signaling pathway of **CVN293** and a general experimental workflow for its use.



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Caption: **CVN293** inhibits KCNK13, blocking K<sup>+</sup> efflux and subsequent NLRP3 inflammasome activation in microglia.



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Caption: Workflow for preparing and using **CVN293** solutions in experiments.

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